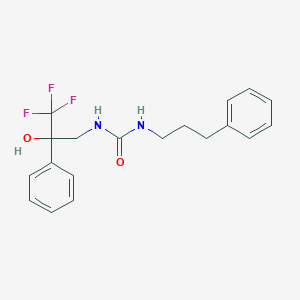

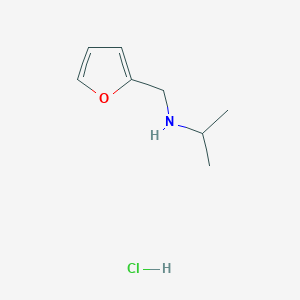

![molecular formula C17H14N6O B2887103 N-((1H-benzo[d]imidazol-2-yl)methyl)-4-(1H-imidazol-1-yl)picolinamide CAS No. 1421501-03-2](/img/structure/B2887103.png)

N-((1H-benzo[d]imidazol-2-yl)methyl)-4-(1H-imidazol-1-yl)picolinamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((1H-benzo[d]imidazol-2-yl)methyl)-4-(1H-imidazol-1-yl)picolinamide, also known as BMIPP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BMIPP is a synthetic compound that belongs to the family of benzimidazole derivatives and has been extensively studied for its biological properties.

Scientific Research Applications

Corrosion Inhibition

Benzimidazole derivatives, including compounds structurally related to N-((1H-benzo[d]imidazol-2-yl)methyl)-4-(1H-imidazol-1-yl)picolinamide, have been studied for their corrosion inhibition properties. These compounds have shown high efficacy in protecting metals such as N80 steel in acidic environments, demonstrating the potential of similar benzimidazole derivatives in industrial applications to prevent corrosion. The use of electrochemical techniques, spectroscopy, and quantum chemical calculations have provided insights into their inhibitory mechanisms and interaction with metal surfaces (Yadav et al., 2016).

Cardiac Electrophysiology

Research on N-substituted imidazolylbenzamides, related to the chemical structure of interest, has identified their potential in cardiac electrophysiology. These compounds have shown promising activity as selective class III agents in the in vitro Purkinje fiber assay, indicating their potential use in developing treatments for arrhythmias (Morgan et al., 1990).

Catalysis and Organic Synthesis

Picolinamide, part of the chemical name , has been employed as a traceless directing group for the cobalt-catalyzed synthesis of isoquinolines. This showcases the utility of picolinamide derivatives in facilitating regioselective organic transformations, essential for synthesizing complex organic molecules (Kuai et al., 2017).

Luminescence and Sensing

Benzimidazole derivatives have been designed as fluorescent chemosensors for detecting nitroaromatic explosives. Their high selectivity and sensitivity for picric acid highlight the potential of similar compounds in environmental monitoring and security applications (Xiong et al., 2014).

Water Oxidation Catalysis

Compounds containing picolinamide and related structures have been explored as catalysts in water oxidation, a crucial reaction for artificial photosynthesis and renewable energy generation. Such research demonstrates the role of these compounds in advancing sustainable energy technologies (Lu et al., 2016).

properties

IUPAC Name |

N-(1H-benzimidazol-2-ylmethyl)-4-imidazol-1-ylpyridine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N6O/c24-17(15-9-12(5-6-19-15)23-8-7-18-11-23)20-10-16-21-13-3-1-2-4-14(13)22-16/h1-9,11H,10H2,(H,20,24)(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSGAYTKTGWEFAX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)CNC(=O)C3=NC=CC(=C3)N4C=CN=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2,6-di(1H-pyrrol-1-yl)benzyl]-4-ethylbenzenecarboxamide](/img/structure/B2887022.png)

![Ethyl 5-[[2-(4-ethoxyphenyl)acetyl]amino]-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2887026.png)

![[3-(1H-Benzoimidazol-2-yl)-pyridin-2-ylsulfanyl]-acetonitrile](/img/structure/B2887027.png)

![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)-N-(pyridin-2-ylmethyl)propanamide](/img/structure/B2887028.png)

![5-(aminomethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylic acid hydrochloride](/img/structure/B2887030.png)

![[1-(2,2-Difluoroethyl)-4-iodo-1H-pyrazol-3-yl]methanol](/img/structure/B2887041.png)

![N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)-6-(trifluoromethyl)nicotinamide](/img/structure/B2887042.png)